N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Overview
Description
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a quinazolinone moiety, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.
Morpholine Substitution: The final step involves the substitution of the sulfonyl group with morpholine, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the quinazolinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific kinases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Palladium(II) acetate: A catalyst used in organic reactions.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used in antimicrobial applications.
Uniqueness
N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its combination of a morpholine ring, sulfonyl group, and quinazolinone moiety. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c25-19(13-23-14-21-18-4-2-1-3-17(18)20(23)26)22-15-5-7-16(8-6-15)30(27,28)24-9-11-29-12-10-24/h1-8,14H,9-13H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIIHZSIMVIDIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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